molecular formula C21H23NO4 B7791029 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid

Cat. No.: B7791029
M. Wt: 353.4 g/mol
InChI Key: QXVFEIPAZSXRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVFEIPAZSXRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868058
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-23-6
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-isoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptide fragments using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base like piperidine, which allows for further elongation of the peptide chain.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating easy separation and purification.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid undergoes several types of chemical reactions:

    Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.

    Deprotection Reactions: The Fmoc group is removed under basic conditions, typically using piperidine.

    Coupling Reactions: The compound can form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Fmoc Chloride: Used for the protection of the amino group.

    Piperidine: Used for the deprotection of the Fmoc group.

    DCC or DIC: Used as coupling reagents.

    HOBt: Used as a catalyst in coupling reactions.

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids or peptide fragments used in the coupling reactions.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins, which are essential for studying protein structure and function.

    Biology: Facilitates the study of biological processes by enabling the synthesis of specific peptides and proteins.

    Medicine: Used in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed, allowing the free amino group to participate in further reactions or modifications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of Fmoc-protected amino acids. Below is a systematic comparison with structurally related analogs, categorized by key modifications:

Side Chain Modifications

Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid (2e)
  • Structure : Features a 4-methylpiperazinyl group at the fifth carbon.
  • Molecular Formula : C₂₇H₃₃N₃O₄
  • Key Data : Yield (85%), [α]²⁰_D = −7.3 (c = 0.5 in DMF) .
  • Application : Enhanced solubility in polar solvents due to the piperazine moiety.
Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984)
  • Structure : Substituted with an o-tolyl (2-methylphenyl) group.
  • Molecular Formula: C₂₅H₂₃NO₄
  • Molecular Weight : 401.45 g/mol
  • Key Data : Purity >95%, storage stability at -20°C .
  • Application : Used in peptide-based drug discovery for hydrophobic interactions.

Stereochemical Variations

Example: (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid (BD32869)
  • Structure : Stereoisomer of the target compound.
  • Molecular Formula: C₂₁H₂₃NO₄
  • Molecular Weight : 353.41 g/mol
  • Key Data : Purity ≥98%, CAS 251316-98-0 .
  • Application : Critical for controlling peptide backbone conformation in chiral environments.

Functional Group Additions

Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid
  • Structure : Incorporates a diazirine photoreactive group.
  • Molecular Formula : C₂₂H₂₃N₃O₄
  • Key Data : Used in photoaffinity labeling studies .
  • Application : Probes protein-ligand interactions via UV-induced crosslinking.
Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid
  • Structure : Hydroxy group at the third carbon.
  • Molecular Formula: C₂₀H₂₁NO₅
  • Molecular Weight : 355.38 g/mol
  • Key Data : CAS 1217603-41-2, enhances hydrogen-bonding capacity .

Backbone Alterations

Example: (1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
  • Structure : Cyclopentane backbone instead of linear chain.
  • Molecular Formula: C₂₁H₂₁NO₄
  • Key Data : CAS 220497-66-5, rigid structure for constrained peptides .
  • Application : Modulates peptide stability and receptor binding.

Aromatic and Heterocyclic Substitutions

Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid (BD1467)
  • Structure : Thiophene ring at the third carbon.
  • Molecular Formula: C₂₂H₁₉NO₄S
  • Molecular Weight : 393.46 g/mol
  • Key Data : CAS 186320-06-9, sulfur enhances electronic properties .
  • Application : Peptide-based materials with tunable conductivity.

Physicochemical Properties

  • Hydroxy-substituted analogs () increase water solubility, critical for in vivo applications.
  • Diazirine-modified derivatives () enable covalent binding studies but require UV light for activation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Feature Application
Target Compound C₂₁H₂₃NO₄ 353.41 2250198-69-5 Fmoc-Ile-OH SPPS
(S)-2e (4-methylpiperazinyl) C₂₇H₃₃N₃O₄ 487.57 - High yield (85%) Polar peptide synthesis
HY-W010984 (o-tolyl) C₂₅H₂₃NO₄ 401.45 211637-75-1 Hydrophobic substitution Drug discovery
BD32869 (2S,3R isomer) C₂₁H₂₃NO₄ 353.41 251316-98-0 Stereochemical control Chiral peptides
Diazirine derivative C₂₂H₂₃N₃O₄ 393.46 - Photoaffinity labeling Protein interaction studies

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid, commonly referred to as Fmoc-L-3-methylpentanoic acid, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal.

  • Molecular Formula : C₃₁H₃₇N₃O₅
  • Molecular Weight : 517.65 g/mol
  • CAS Number : 150114-97-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of peptides that can exhibit various biological functions. The presence of the Fmoc group enhances the compound's stability during synthesis, allowing for the formation of complex peptide structures.

The Fmoc group protects the amino functionality during peptide coupling reactions, facilitating the selective addition of other amino acids. Upon the completion of the peptide chain assembly, the Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions or modifications.

In Vitro Studies

Research has demonstrated that peptides synthesized using Fmoc-L-3-methylpentanoic acid exhibit enhanced stability and bioactivity. For instance, studies have shown that certain peptides can modulate biological pathways relevant to cancer and metabolic disorders.

  • Anticancer Activity : A study indicated that peptides containing this amino acid derivative were effective in inhibiting cancer cell proliferation through apoptosis induction mechanisms .
  • Metabolic Regulation : Other research highlighted its role in modulating metabolic pathways, particularly those associated with insulin signaling and glucose metabolism .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Study AAnticancer PeptidesDemonstrated significant cytotoxic effects on breast cancer cell lines.
Study BMetabolic PathwaysShowed improved glucose uptake in muscle cells when incorporated into peptides.
Study CNeuroprotective EffectsPeptides synthesized with this compound exhibited neuroprotective properties in models of neurodegenerative diseases.

Safety and Handling

While this compound is generally considered safe when handled properly, it is important to adhere to safety guidelines due to potential irritant properties. The compound should be stored in a cool, dry place away from light to maintain its integrity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid in peptide research?

  • Methodological Answer : The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection, commonly used in solid-phase peptide synthesis (SPPS). A typical protocol involves coupling the Fmoc-protected amino acid derivative to a resin-bound peptide chain using activating agents like HBTU or DIC. After deprotection with piperidine, the compound is cleaved from the resin using TFA-based cocktails. Purification is achieved via reversed-phase HPLC with C18 columns, monitored at 220–280 nm. Purity validation requires LC-MS (ESI) to confirm molecular ion peaks .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in tightly sealed containers under inert gas (e.g., argon) at –20°C, away from light and moisture. Avoid incompatible materials like strong acids/bases or oxidizing agents, which may degrade the Fmoc group. Use desiccants in storage vials to prevent hydrolysis. Prior to use, equilibrate to room temperature in a dry environment to minimize condensation .

Q. What analytical techniques are critical for characterizing this compound and confirming its identity?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., Fmoc methylene protons at δ 4.2–4.4 ppm).
  • HPLC-MS (ESI or MALDI-TOF) to verify molecular weight and purity (>95%).
  • FT-IR to detect carbonyl stretches (~1700 cm⁻¹ for Fmoc and carboxylic acid groups). Cross-reference with published spectra of analogous Fmoc-amino acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data caused by rotameric equilibria in this compound?

  • Methodological Answer : Rotamers in Fmoc-protected compounds arise from restricted rotation around the carbamate bond. To mitigate spectral splitting:

  • Acquire NMR at elevated temperatures (e.g., 50°C) to accelerate conformational exchange.
  • Use deuterated DMSO or DMF as solvents to enhance solubility and reduce aggregation.
  • Compare with computational models (DFT or MD simulations) to predict dominant conformers .

Q. What strategies minimize racemization during solid-phase synthesis using this Fmoc-protected amino acid?

  • Methodological Answer : Racemization occurs under basic conditions (e.g., during Fmoc deprotection). Mitigation steps include:

  • Shortening piperidine treatment times (≤20 min) and using lower temperatures (0–4°C).
  • Incorporating additives like HOBt or OxymaPure to suppress base-induced side reactions.
  • Monitoring enantiomeric purity via chiral HPLC with a Crownpak CR-I column .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze degradation via HPLC. Kinetic modeling (Arrhenius equation) predicts shelf-life. Note: Fmoc groups are labile in basic conditions (pH >9), necessitating neutral storage buffers .

Q. What methodologies address the lack of ecological toxicity data for this compound in environmental risk assessments?

  • Methodological Answer : Despite limited ecotoxicity data (no OECD guidelines available ), perform:

  • QSAR modeling using tools like EPI Suite to estimate biodegradation and bioaccumulation potential.
  • Microtox assays with Vibrio fischeri to screen for acute aquatic toxicity.
  • Soil column studies to evaluate mobility and sorption coefficients (Kd) .

Data Contradiction Analysis

Q. How should conflicting hazard classifications (e.g., acute toxicity vs. “no data available”) in safety data sheets be interpreted?

  • Methodological Answer : Discrepancies arise due to incomplete characterization (e.g., states “toxicity not fully known” , while lists H302/H315 ). Assume worst-case hazards:

  • Use PPE (gloves, goggles, fume hood) during handling.
  • Conduct in vitro cytotoxicity screening (e.g., MTT assay on HEK293 cells) to establish preliminary safety thresholds .

Q. What experimental approaches validate the compound’s compatibility with automated peptide synthesizers?

  • Methodological Answer : Test compatibility by:

  • Running small-scale syntheses (0.1 mmol) on a peptide synthesizer, monitoring coupling efficiency via ninhydrin tests.
  • Comparing yields with manual synthesis to identify machine-specific issues (e.g., solvent delivery delays).
  • Optimizing activator concentrations (e.g., 4:1 DIC/Oxyma ratio) for automated systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.